

# BETi-211: Technical Monograph and Structural Analysis

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## Compound of Interest

Compound Name: *BETi-211*  
CAS No.: 1995867-02-1  
Cat. No.: B606049

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## Executive Summary

**BETi-211** (also known as UM-**BETi-211**) is a highly potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Developed to overcome the limitations of first-generation BET inhibitors (such as JQ1 and OTX015), **BETi-211** exhibits sub-nanomolar binding affinity (

) for BRD4 and demonstrates superior therapeutic efficacy in triple-negative breast cancer (TNBC) models.

Beyond its utility as a standalone inhibitor, **BETi-211** serves as the warhead precursor for BETd-246, a highly specific Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins.[2][3][4] This guide details the chemical identity, structural pharmacology, synthetic logic, and handling protocols for **BETi-211**.

## Part 1: Chemical Identity & Physicochemical Profile[5]

**BETi-211** is characterized by a rigid pyrimido[4,5-b]indole scaffold, which provides a robust framework for orienting its pharmacophores within the BET bromodomain binding pocket.

## Chemical Data Table

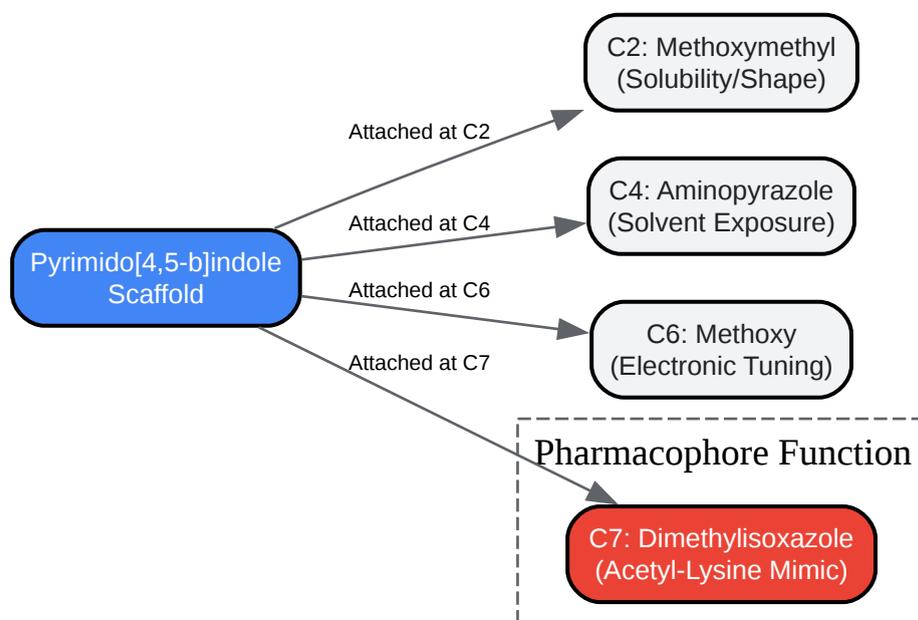
Property	Specification
Common Name	BETi-211 (UM-BETi-211)
CAS Number	1995867-02-1
IUPAC Name	N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine
Molecular Formula	C <sub>26</sub> H <sub>29</sub> N <sub>7</sub> O <sub>3</sub>
Molecular Weight	487.56 g/mol
Solubility	DMSO: ~200 mg/mL (Sonicated); Insoluble in water
Appearance	White to off-white solid

## SMILES Code

For computational modeling and cheminformatics integration, the canonical SMILES string is:

## Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional groups of **BETi-211**.



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Caption: Structural decomposition of **BETi-211** highlighting the core scaffold and functional substituents responsible for BRD4 binding affinity.

## Part 2: Mechanistic Profile & Structural Biology

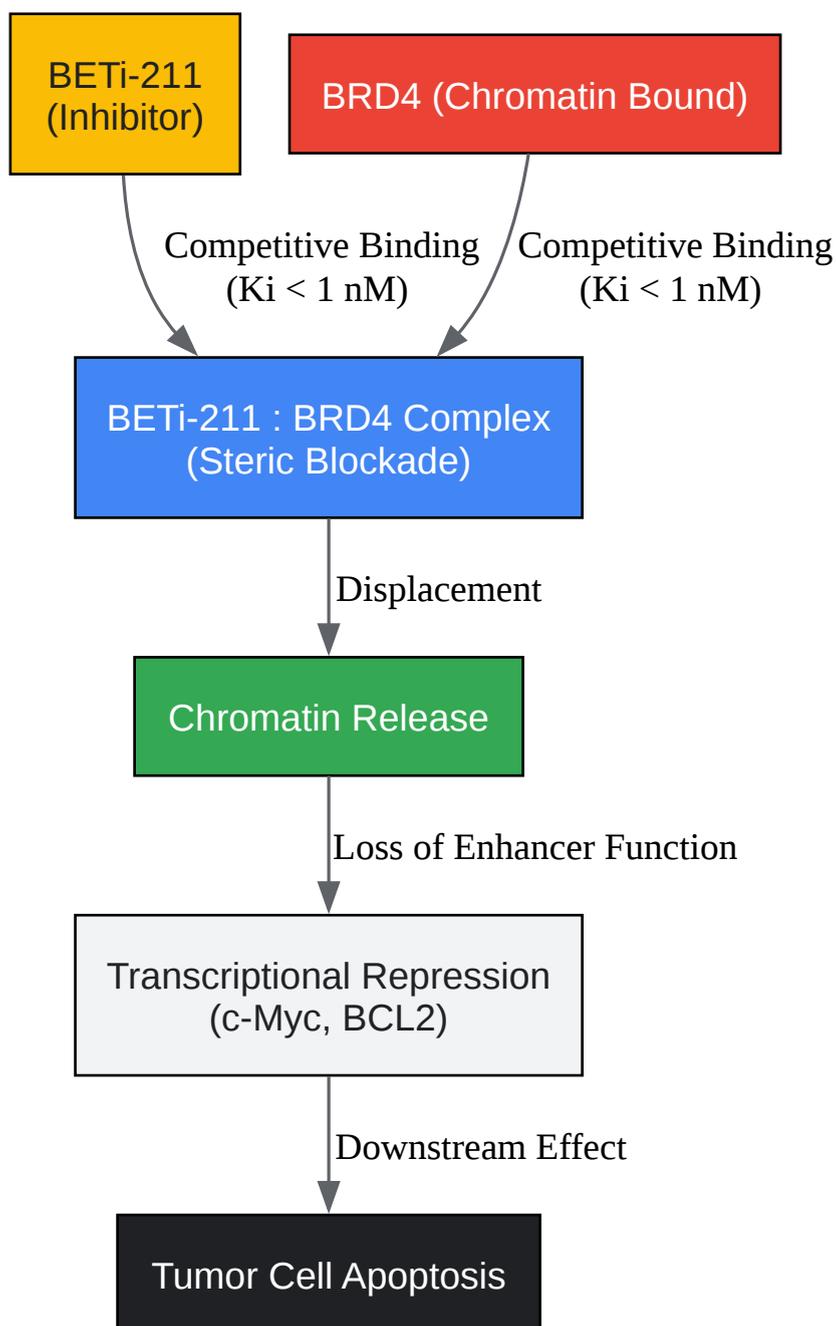
### Mechanism of Action

**BETi-211** functions as a competitive inhibitor of the BET family proteins (BRD2, BRD3, BRD4, BRDT). These proteins act as epigenetic "readers" that recognize acetylated lysine residues on histone tails via their bromodomains (BD1 and BD2).[5]

- **Binding:** The 3,5-dimethylisoxazole moiety of **BETi-211** acts as an acetyl-lysine mimic. It inserts into the hydrophobic binding pocket of the bromodomain.
- **Anchoring:** It forms a critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1), mimicking the interaction of the natural acetylated lysine substrate.
- **Displacement:** By occupying this pocket, **BETi-211** displaces BET proteins from chromatin (super-enhancers), particularly at oncogenic loci like MYC.

- Transcriptional Repression: The displacement leads to the collapse of the transcription machinery at these loci, resulting in the downregulation of c-Myc and induction of apoptosis in sensitive cancer lines (e.g., TNBC).

## Binding Kinetics Pathway



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Caption: Mechanistic cascade of **BETi-211** induced transcriptional silencing.

## Part 3: Synthesis & Characterization

While the full proprietary synthesis is detailed in the supplementary data of Bai et al. (2017), the structural logic suggests a convergent synthesis centering on the functionalization of the pyrimidoindole core.

### Retrosynthetic Logic (Representative Pathway)

The synthesis likely proceeds through the following strategic disconnections:

- **Core Formation:** The pyrimido[4,5-b]indole skeleton is constructed, potentially via the annulation of a 2,4-dichloro-pyrimidine derivative with an indole precursor.
- **C4 Functionalization (S<sub>N</sub>Ar):** The amine at position 4 is introduced via a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) using 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. This step is often the final or penultimate step to install the solvent-exposed region.
- **C7 Functionalization (Suzuki Coupling):** The 3,5-dimethylisoxazole group is installed at position 7 (or the corresponding position on the indole precursor) using a palladium-catalyzed Suzuki-Miyaura coupling with 3,5-dimethyl-4-isoxazolylboronic acid.
- **C2 Functionalization:** The methoxymethyl group is likely incorporated into the pyrimidine starting material or modified early in the sequence.

### Key Analytical Parameters

For validation of synthesized or purchased batches, ensure the following:

- **<sup>1</sup>H NMR (DMSO-d<sub>6</sub>):** Look for characteristic signals of the methoxy group (~3.8 ppm, s), the dimethylisoxazole methyls (two singlets ~2.2-2.4 ppm), and the cyclopropyl protons (multiplets < 1.0 ppm).
- **LC-MS:** Expect a molecular ion peak  
at 488.2 m/z.
- **Purity:** >98% is required for biological assays to rule out off-target effects from precursors.

## Part 4: Experimental Protocols

### Stock Solution Preparation

**BETi-211** is hydrophobic and requires proper handling to ensure complete solubilization.

Reagents:

- **BETi-211** powder (stored at -20°C).[1][6]
- Anhydrous DMSO (Dimethyl sulfoxide), sequencing grade.

Protocol:

- Calculate: Determine the volume of DMSO required to achieve a 10 mM or 50 mM stock concentration.
  - Example: To dissolve 5 mg (MW: 487.56), add 1.025 mL DMSO for a 10 mM solution.
- Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds.
- Sonicate: If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes. The solution should be clear and colorless to pale yellow.
- Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.

### In Vitro Cell Viability Assay (General Guide)

Objective: Determine IC50 in TNBC cell lines (e.g., MDA-MB-231, SUM149).

- Seeding: Plate cells (2,000–5,000 cells/well) in 96-well plates in appropriate media. Allow attachment overnight.
- Treatment: Prepare serial dilutions of **BETi-211** in media (keep DMSO < 0.1%).
  - Range: 0.1 nM to 10 µM (9-point dilution).
- Incubation: Treat cells for 72 hours at 37°C.

- Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.
- Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.
  - Expected Potency: IC50 < 100 nM for sensitive TNBC lines.[2]

## References

- Bai, L., et al. (2017). "Targeted degradation of BET proteins in triple-negative breast cancer." Cancer Research.
- Sun, B., et al. (2018). "Discovery of BETD-246 as a Potent and Selective BET Degradator for the Treatment of Triple-Negative Breast Cancer." Symposium on Medicinal Chemistry.
- PubChem Database. "Sodium Benzoate (E211) - Note: Distinction from **BETi-211**." (Included for disambiguation; **BETi-211** is a distinct NCE).
- MedChemExpress. "**BETi-211** Product Datasheet."
- TargetMol. "**BETi-211** Chemical Properties and Handling."

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## Sources

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